(+/-)-Hypophyllanthin

Description

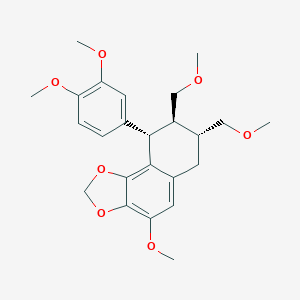

Structure

3D Structure

Properties

IUPAC Name |

(7S,8S,9R)-9-(3,4-dimethoxyphenyl)-4-methoxy-7,8-bis(methoxymethyl)-6,7,8,9-tetrahydrobenzo[g][1,3]benzodioxole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30O7/c1-25-11-16-8-15-10-20(29-5)23-24(31-13-30-23)22(15)21(17(16)12-26-2)14-6-7-18(27-3)19(9-14)28-4/h6-7,9-10,16-17,21H,8,11-13H2,1-5H3/t16-,17-,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBJCUHLNHSKZBW-LZJOCLMNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1CC2=CC(=C3C(=C2C(C1COC)C4=CC(=C(C=C4)OC)OC)OCO3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC[C@H]1CC2=CC(=C3C(=C2[C@H]([C@@H]1COC)C4=CC(=C(C=C4)OC)OC)OCO3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70857866 | |

| Record name | (7S,8S,9R)-9-(3,4-Dimethoxyphenyl)-4-methoxy-7,8-bis(methoxymethyl)-6,7,8,9-tetrahydro-2H-naphtho[1,2-d][1,3]dioxole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70857866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33676-00-5, 78215-54-0 | |

| Record name | Hypophyllanthin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33676-00-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (7S,8S,9R)-9-(3,4-Dimethoxyphenyl)-4-methoxy-7,8-bis(methoxymethyl)-6,7,8,9-tetrahydro-2H-naphtho[1,2-d][1,3]dioxole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70857866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Discovery and Natural Abundance of (+/-)-Hypophyllanthin: A Technical Guide

An in-depth exploration into the discovery, natural sourcing, and chemical properties of the lignan (+/-)-Hypophyllanthin, this guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development.

Discovery and Initial Characterization

The discovery of (+/-)-hypophyllanthin is intrinsically linked to the pioneering phytochemical investigations of Indian scientist Dr. L. Ramachandra Row and his research group. Their work in the mid-1960s on the chemical constituents of Phyllanthus niruri, a plant with a long history in traditional medicine, led to the isolation and characterization of several lignans.

While the exact first mention of "hypophyllanthin" in literature is still being pinpointed, the seminal work by Row and his collaborators in this era laid the foundation for its identification. The initial structural elucidation was accomplished through classical chemical degradation methods combined with spectroscopic analysis available at the time, including Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. The correct absolute stereochemistry was later confirmed through unambiguous synthesis.

Natural Sources and Abundance

(+/-)-Hypophyllanthin is a naturally occurring lignan predominantly found in plants of the Phyllanthus genus (family Euphorbiaceae). This genus comprises a diverse group of herbs, shrubs, and trees distributed throughout the tropical and subtropical regions of the world.

The concentration of hypophyllanthin can vary significantly depending on the Phyllanthus species, geographical location, and the extraction method employed. Phyllanthus amarus is often cited as containing the highest concentrations of this lignan.

Table 1: Quantitative Yield of Hypophyllanthin from Various Phyllanthus Species

| Phyllanthus Species | Extraction Method | Yield of Hypophyllanthin | Reference |

| Phyllanthus niruri | Column Chromatography | 4.16% w/w | Syamasundar et al., 1985[1] |

| Phyllanthus amarus | Methanol Extraction followed by VLC and Column Chromatography | 2.35% - 3.21% | Yuandani et al., 2013[1] |

| Phyllanthus amarus (Ethyl acetate fraction) | Not specified | 29.40 mg/g | Kumar et al., 2017[1] |

| Phyllanthus amarus | Chiral TLC Densitometry | >0.383% w/w | Srivastava et al., 2008[1] |

| Phyllanthus debilis | Repeated Silica Gel Column Chromatography, Preparative TLC, and Recrystallization | ~0.13% (from ethanol extract) | Chandrashekar et al., 2004[1] |

| Phyllanthus maderaspatensis | Chiral TLC Densitometry | ~0.013% w/w | Srivastava et al., 2008 |

| Phyllanthus virgatus | Chiral TLC Densitometry | ~0.012% w/w | Srivastava et al., 2008 |

| Phyllanthus urinaria | Not specified | 19.5 µg/mL (in extract) | Jantan et al., 2014 |

Experimental Protocols

Isolation of (+/-)-Hypophyllanthin from Phyllanthus amarus

The following is a generalized protocol for the isolation of hypophyllanthin based on common laboratory practices.

3.1.1. Extraction

-

Plant Material Preparation: Air-dried aerial parts of Phyllanthus amarus are coarsely powdered.

-

Solvent Extraction: The powdered plant material is exhaustively extracted with methanol using a Soxhlet apparatus for 48-72 hours.

-

Concentration: The methanolic extract is concentrated under reduced pressure using a rotary evaporator to yield a viscous, dark green residue.

3.1.2. Chromatographic Purification

-

Column Preparation: A silica gel (60-120 mesh) column is prepared using a non-polar solvent such as n-hexane.

-

Sample Loading: The concentrated methanolic extract is adsorbed onto a small amount of silica gel and loaded onto the prepared column.

-

Elution: The column is eluted with a gradient of solvents, starting with n-hexane and gradually increasing the polarity with ethyl acetate. A common gradient system is n-hexane:ethyl acetate (9:1, 8:2, 7:3, etc.).

-

Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a mobile phase such as toluene:ethyl acetate (8:2). Spots corresponding to hypophyllanthin can be visualized under UV light (254 nm) or by spraying with a suitable visualizing agent (e.g., anisaldehyde-sulfuric acid reagent followed by heating).

-

Purification: Fractions rich in hypophyllanthin are pooled, concentrated, and may require further purification by re-chromatography or preparative TLC to achieve high purity.

-

Crystallization: The purified hypophyllanthin is crystallized from a suitable solvent system, such as methanol or a mixture of chloroform and methanol, to obtain pure crystals.

Spectroscopic Characterization

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H-NMR (Proton NMR): Provides information about the number and types of protons in the molecule.

-

¹³C-NMR (Carbon-13 NMR): Provides information about the carbon skeleton of the molecule.

Table 2: ¹H and ¹³C NMR Spectroscopic Data for Hypophyllanthin

| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm) |

| Aromatic | ||

| C-1' | 133.0 | - |

| C-2' | 111.4 | 6.75 (d, J=1.5 Hz) |

| C-3' | 148.9 | - |

| C-4' | 147.6 | - |

| C-5' | 111.9 | 6.65 (d, J=8.0 Hz) |

| C-6' | 120.9 | 6.58 (dd, J=8.0, 1.5 Hz) |

| C-4a | 128.0 | - |

| C-5 | 109.1 | 6.45 (s) |

| C-6 | 147.2 | - |

| C-7 | 141.2 | - |

| C-8 | 112.5 | 6.55 (s) |

| C-8a | 129.5 | - |

| Aliphatic | ||

| C-1 | 47.2 | 4.15 (d, J=4.5 Hz) |

| C-2 | 42.1 | 2.0-2.2 (m) |

| C-3 | 38.5 | 2.0-2.2 (m) |

| C-4 | 34.5 | 2.85 (m), 2.70 (m) |

| Methoxyl & Methylene dioxy | ||

| 3'-OCH₃ | 55.9 | 3.85 (s) |

| 4'-OCH₃ | 55.8 | 3.80 (s) |

| 6-OCH₃ | 56.1 | 3.75 (s) |

| O-CH₂-O | 101.0 | 5.90 (s) |

| Side Chain | ||

| 2-CH₂OCH₃ | 72.5 | 3.40 (m) |

| 2-CH₂OCH₃ | 59.1 | 3.30 (s) |

| 3-CH₂OCH₃ | 71.8 | 3.55 (m) |

| 3-CH₂OCH₃ | 59.0 | 3.35 (s) |

Note: Chemical shifts are approximate and can vary slightly depending on the solvent and instrument used.

3.2.2. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For hypophyllanthin (C₂₄H₃₀O₇), the expected molecular weight is approximately 430.49 g/mol .

Table 3: Key Mass Spectrometry Fragmentation Data for Hypophyllanthin

| m/z (mass-to-charge ratio) | Interpretation |

| 430 | [M]⁺ (Molecular ion) |

| 385 | [M - OCH₃]⁺ |

| 371 | [M - CH₂OCH₃]⁺ |

| 151 | Veratryl cation [C₉H₁₁O₂]⁺ |

3.2.3. Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule.

Table 4: Characteristic Infrared Absorption Bands for Hypophyllanthin

| Wavenumber (cm⁻¹) | Functional Group |

| ~2930 | C-H stretching (aliphatic) |

| ~1610, 1510, 1460 | C=C stretching (aromatic) |

| ~1260, 1140, 1030 | C-O stretching (ether, methoxy) |

| ~930 | O-CH₂-O bending (methylenedioxy) |

Biosynthesis and Synthesis

Proposed Biosynthetic Pathway

The biosynthesis of hypophyllanthin is believed to proceed through the phenylpropanoid pathway. This involves the dimerization of two coniferyl alcohol units, followed by a series of cyclization, reduction, and methylation steps to form the final lignan structure.

Caption: Proposed biosynthetic pathway of hypophyllanthin.

Chemical Synthesis of (+/-)-Hypophyllanthin

The total synthesis of (+/-)-hypophyllanthin has been achieved, confirming its structure. A key strategy involves the construction of the dibenzylbutane skeleton followed by oxidative cyclization to form the tetralin ring system. The synthesis reported by Ganeshpure et al. (1981) provides a foundational approach.

Caption: A generalized synthetic route to (+/-)-hypophyllanthin.

Logical Workflow for Isolation and Characterization

The process of isolating and identifying (+/-)-hypophyllanthin from a natural source follows a systematic workflow.

Caption: Workflow for the isolation and characterization of hypophyllanthin.

References

In Vitro Bioactivity of (+/-)-Hypophyllanthin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+/-)-Hypophyllanthin, a lignan predominantly isolated from plants of the Phyllanthus genus, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides an in-depth overview of the in vitro bioactivity of (+/-)-hypophyllanthin, summarizing key quantitative data, detailing experimental protocols, and visualizing associated signaling pathways and workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development.

Quantitative Bioactivity Data

The in vitro biological effects of (+/-)-hypophyllanthin have been evaluated across several domains, including anticancer, anti-inflammatory, hepatoprotective, and antiviral activities. The following tables summarize the available quantitative data from various studies to facilitate a comparative analysis of its potency.

Table 1: Anticancer Activity of (+/-)-Hypophyllanthin

| Cell Line | Cancer Type | IC50 Value (µg/mL) | IC50 Value (µM) | Reference |

| MCF-7 | Breast Cancer | 35.18 ± 1.48 | ~81.7 | [1] |

| MDA-MB-231 | Breast Cancer | 38.74 ± 1.24 | ~89.9 | [1] |

| MCF-7 | Breast Cancer | - | 74.2 ± 1.5 | [2] |

| MCF-7/ADR | Doxorubicin-resistant Breast Cancer | - | 58.7 ± 1.2 | [2] |

Note: IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the key experimental protocols employed in the in vitro assessment of (+/-)-hypophyllanthin's bioactivity.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals which are insoluble in aqueous solutions. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of (+/-)-hypophyllanthin and incubate for the desired period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value is then determined by plotting the percentage of cell viability against the concentration of (+/-)-hypophyllanthin.

Anti-inflammatory Activity: Inhibition of Protein Denaturation

This assay is based on the principle that denaturation of proteins is a well-documented cause of inflammation. The ability of a compound to inhibit thermally-induced protein denaturation is a measure of its anti-inflammatory activity.

Protocol:

-

Reaction Mixture Preparation: The reaction mixture consists of 0.5 mL of 1% w/v bovine serum albumin (BSA) and 0.1 mL of the test compound at various concentrations.

-

pH Adjustment: The pH of the reaction mixture is adjusted to 6.3 using a small amount of 1N HCl.

-

Incubation: The samples are incubated at 37°C for 20 minutes.

-

Denaturation: The temperature is then increased to 57°C for 3 minutes to induce denaturation.

-

Cooling and Absorbance Measurement: After cooling, 2.5 mL of phosphate buffer saline (pH 6.3) is added to each sample. The absorbance is measured spectrophotometrically at 416 nm.

-

Calculation: The percentage inhibition of protein denaturation is calculated as follows: % Inhibition = 100 x [1 - (Absorbance of test sample / Absorbance of control)]

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the mechanisms of action and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).

Signaling Pathways

Figure 1: Anti-inflammatory signaling pathway of (+/-)-Hypophyllanthin.

Experimental Workflows

Figure 2: Experimental workflow for the MTT assay.

Figure 3: Workflow for the protein denaturation inhibition assay.

Conclusion

The in vitro evidence strongly suggests that (+/-)-hypophyllanthin possesses a range of promising bioactivities, particularly in the realms of anticancer and anti-inflammatory applications. Its ability to induce cytotoxicity in cancer cell lines and modulate key inflammatory signaling pathways highlights its potential as a lead compound for the development of novel therapeutics. Further research is warranted to elucidate the precise molecular targets and to explore its efficacy in more complex in vitro models and subsequent in vivo studies. This technical guide provides a foundational resource to aid in the design and execution of future investigations into the therapeutic potential of (+/-)-hypophyllanthin.

References

Unraveling the Cellular Mechanisms of (+/-)-Hypophyllanthin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+/-)-Hypophyllanthin, a lignan predominantly found in plants of the Phyllanthus genus, has garnered significant scientific interest due to its diverse pharmacological activities.[1][2] This technical guide provides an in-depth exploration of the cellular and molecular mechanisms of action of (+/-)-Hypophyllanthin, with a focus on its anti-inflammatory, anticancer, and hepatoprotective effects. Through a comprehensive review of preclinical studies, this document elucidates the key signaling pathways modulated by this compound, presents quantitative data on its biological activity, and details the experimental protocols used to ascertain its mechanism of action. This guide is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Introduction

(+/-)-Hypophyllanthin is a bioactive lignan that contributes to the therapeutic properties of various Phyllanthus species, which have a long history of use in traditional medicine.[1][2] In vitro and in vivo studies have demonstrated its potent anti-inflammatory, immunomodulating, hepatoprotective, and antitumor properties.[1] This document aims to provide a detailed technical overview of the cellular mechanisms underlying these pharmacological effects.

Anti-inflammatory Mechanism of Action

(+/-)-Hypophyllanthin exerts significant anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. The primary mechanism involves the downregulation of the NF-κB, MAPK, and PI3K-Akt signaling cascades in macrophages.

Inhibition of Pro-inflammatory Mediators

In cellular models of inflammation, such as lipopolysaccharide (LPS)-induced U937 macrophages, Hypophyllanthin has been shown to significantly inhibit the production of key pro-inflammatory mediators. This includes a dose-dependent reduction in the gene expression and protein levels of cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β), as well as the downstream product of COX-2, prostaglandin E2 (PGE2).

Modulation of Intracellular Signaling Pathways

The anti-inflammatory effects of Hypophyllanthin are a direct consequence of its ability to interfere with upstream signaling pathways that regulate the expression of pro-inflammatory genes.

-

NF-κB Pathway: Hypophyllanthin suppresses the activation of the NF-κB pathway by inhibiting the phosphorylation and subsequent degradation of the inhibitor of kappa B (IκBα). It also inhibits the phosphorylation of IκB kinases (IKKα/β), which are responsible for phosphorylating IκBα. This prevents the nuclear translocation of the NF-κB p65 subunit, a critical step for the transcription of pro-inflammatory genes.

-

MAPK Pathway: Hypophyllanthin has been observed to suppress the phosphorylation of all three major mitogen-activated protein kinases (MAPKs): c-Jun N-terminal kinase (JNK), extracellular signal-regulated kinase (ERK), and p38.

-

PI3K-Akt Pathway: The activation of the PI3K-Akt pathway is also attenuated by Hypophyllanthin, contributing to its overall anti-inflammatory effect.

Signaling Pathway Diagram

Experimental Protocols

Cell Culture and Treatment:

-

Cell Line: Human monocytic cell line U937.

-

Differentiation: U937 cells are differentiated into macrophages by treatment with phorbol 12-myristate 13-acetate (PMA).

-

Inflammatory Stimulus: Lipopolysaccharide (LPS) is used to induce an inflammatory response.

-

Treatment: Differentiated U937 cells are pre-treated with various concentrations of (+/-)-Hypophyllanthin before stimulation with LPS.

Enzyme-Linked Immunosorbent Assay (ELISA):

-

Purpose: To quantify the production of PGE2, TNF-α, and IL-1β in the cell culture supernatant.

-

Methodology: Commercially available ELISA kits are used according to the manufacturer's instructions.

Western Blot Analysis:

-

Purpose: To determine the protein levels of COX-2 and the phosphorylation status of IκBα, IKKα/β, NF-κB p65, Akt, ERK, JNK, and p38.

-

Methodology:

-

Cell lysates are prepared and protein concentrations are determined.

-

Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with specific primary antibodies overnight at 4°C.

-

The membrane is washed and incubated with HRP-conjugated secondary antibodies.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantitative Real-Time PCR (qRT-PCR):

-

Purpose: To measure the mRNA expression levels of COX-2, TNF-α, and IL-1β.

-

Methodology:

-

Total RNA is extracted from the cells and reverse transcribed into cDNA.

-

qRT-PCR is performed using specific primers for the target genes and a housekeeping gene (e.g., GAPDH) for normalization.

-

Anticancer Mechanism of Action

(+/-)-Hypophyllanthin has demonstrated cytotoxic and chemomodulatory effects in cancer cells, particularly in resistant breast cancer cell lines. Its anticancer activity is attributed to the induction of apoptosis, inhibition of survival pathways, and suppression of cell migration and invasion.

Cytotoxicity and Chemosynergism

Hypophyllanthin exhibits weak to moderate cytotoxic activity against both naïve (MCF-7) and adriamycin-resistant (MCF-7/ADR) breast cancer cells. Notably, it significantly synergizes the anticancer effects of doxorubicin (DOX) in resistant cells.

| Cell Line | Compound | IC50 (µM) | Reference |

| MCF-7 | (+/-)-Hypophyllanthin | 74.2 ± 1.5 | |

| MCF-7/ADR | (+/-)-Hypophyllanthin | 58.7 ± 1.2 |

Modulation of Cell Death and Survival Pathways

-

Apoptosis Induction: Hypophyllanthin promotes DOX-induced apoptosis in resistant breast cancer cells.

-

Autophagy Inhibition: It blocks the apoptosis-escape autophagy pathway, which is a mechanism of drug resistance in cancer cells.

-

SIRT1/Akt Pathway: A key molecular mechanism involves the interference with Sirtuin 1 (SIRT1) expression, leading to the suppression of Akt phosphorylation. The SIRT1/Akt axis is crucial for breast cancer progression and DOX resistance.

Inhibition of Metastasis

Hypophyllanthin demonstrates promising anti-migratory and anti-invasive effects in resistant breast cancer cells. This is achieved through the suppression of the N-cadherin/β-catenin axis.

Signaling Pathway Diagram

Experimental Protocols

Cell Proliferation Assay:

-

Methodology: Sulforhodamine B (SRB) assay is used to determine cell viability and calculate IC50 values. Cells are treated with a range of concentrations of (+/-)-Hypophyllanthin for 72 hours.

Apoptosis and Cell Cycle Analysis:

-

Methodology: Flow cytometry is used to analyze the cell cycle distribution and quantify apoptotic cells after staining with propidium iodide and Annexin V-FITC.

Western Blot Analysis:

-

Purpose: To assess the protein expression levels of SIRT1, phosphorylated Akt (p-Akt), N-cadherin, and β-catenin.

-

Methodology: As described in section 2.4.

Wound Healing and Transwell Invasion Assays:

-

Purpose: To evaluate the anti-migratory and anti-invasive properties of (+/-)-Hypophyllanthin.

-

Methodology:

-

Wound Healing: A scratch is made in a confluent cell monolayer, and the rate of wound closure is monitored over time in the presence or absence of the compound.

-

Transwell Invasion: Cells are seeded in the upper chamber of a Matrigel-coated Transwell insert, and their ability to invade and migrate to the lower chamber is quantified.

-

Hepatoprotective Mechanism of Action

The hepatoprotective activity of Phyllanthus species is partly attributed to Hypophyllanthin. It has been shown to protect liver cells from chemically induced toxicity.

Protection against Oxidative Stress

Studies have demonstrated that extracts containing Hypophyllanthin can protect HepG2 cells from tert-butyl hydroperoxide (t-BH)-induced cytotoxicity. While the precise mechanism of Hypophyllanthin's hepatoprotective action is still under investigation, it is likely related to its antioxidant properties and its ability to mitigate oxidative stress.

Experimental Protocols

Hepatotoxicity Model:

-

Cell Line: Human hepatoma cell line HepG2.

-

Toxin: tert-butyl hydroperoxide (t-BH) is used to induce oxidative stress and cytotoxicity.

-

Treatment: HepG2 cells are treated with (+/-)-Hypophyllanthin before exposure to t-BH.

Cell Viability Assay:

-

Methodology: MTT assay is used to assess the viability of HepG2 cells and determine the protective effect of Hypophyllanthin against t-BH-induced cell death.

Conclusion

(+/-)-Hypophyllanthin is a promising natural compound with a multi-target mechanism of action. Its ability to modulate key cellular signaling pathways, such as NF-κB, MAPKs, and PI3K-Akt, underpins its potent anti-inflammatory effects. In the context of cancer, its capacity to induce apoptosis, inhibit survival pathways like SIRT1/Akt, and suppress metastasis highlights its potential as a therapeutic agent or a chemosensitizer. Further research is warranted to fully elucidate its therapeutic potential, including in vivo studies to evaluate its bioavailability, pharmacokinetics, and safety profile. This technical guide provides a solid foundation for future investigations into the pharmacological applications of (+/-)-Hypophyllanthin.

References

potential therapeutic targets of (+/-)-Hypophyllanthin

An In-Depth Technical Guide to the Potential Therapeutic Targets of (+/-)-Hypophyllanthin

Introduction

(+/-)-Hypophyllanthin is a lignan predominantly isolated from various species of the Phyllanthus genus, which have a long history of use in traditional medicine.[1][2] As a bioactive chemical marker, hypophyllanthin is recognized for contributing to a wide array of pharmacological activities, including anti-inflammatory, immunomodulatory, hepatoprotective, antitumor, and antiviral effects.[1][3][4] This technical guide provides a detailed overview of the molecular targets of (+/-)-hypophyllanthin, presenting quantitative data, experimental methodologies, and visual representations of key signaling pathways to support further research and drug development efforts.

Anti-inflammatory and Immunomodulatory Targets

Hypophyllanthin has demonstrated significant potential as an anti-inflammatory agent by modulating key signaling pathways involved in the inflammatory response. The primary targets are central signaling cascades that regulate the expression of pro-inflammatory mediators.

Core Signaling Pathways: NF-κB, MAPK, and PI3K-Akt

In cellular models, particularly in lipopolysaccharide (LPS)-induced human macrophages (U937), hypophyllanthin exerts its anti-inflammatory effects by inhibiting three major signaling pathways: Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinases (MAPKs), and Phosphatidylinositol 3-kinase/Akt (PI3K-Akt).

The mechanism involves the suppression of IκB degradation and the phosphorylation of IκB kinases (IKKα/β), IκB, and NF-κB itself. Furthermore, hypophyllanthin inhibits the phosphorylation of key MAPK members, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38.

Quantitative Data: Inhibition of Pro-inflammatory Mediators

The inhibitory effects of hypophyllanthin on key inflammatory molecules have been quantified in LPS-induced U937 macrophages.

| Mediator | Effect of Hypophyllanthin | Assay Used | Reference |

| TNF-α | Significant inhibition of production | ELISA | |

| IL-1β | Significant inhibition of production | ELISA | |

| COX-2 | Significant inhibition of protein and gene levels | Western Blot, qRT-PCR | |

| PGE₂ | Significant inhibition of downstream product | ELISA |

Experimental Protocols

-

Cell Line: Human monocytic cell line U937 is differentiated into macrophages using phorbol 12-myristate 13-acetate (PMA).

-

Treatment: Differentiated U937 cells are pre-treated with various concentrations of (+/-)-Hypophyllanthin for a specified duration (e.g., 1-2 hours).

-

Induction: Inflammation is induced by stimulating the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a period of 24 hours.

-

Objective: To quantify the production of secreted pro-inflammatory cytokines (TNF-α, IL-1β) and prostaglandin E₂ (PGE₂) in the cell culture supernatant.

-

Method: Supernatants from treated and untreated cells are collected. Commercially available ELISA kits specific for human TNF-α, IL-1β, and PGE₂ are used according to the manufacturer's instructions. Optical density is measured at the appropriate wavelength, and concentrations are calculated based on a standard curve.

-

Objective: To determine the protein expression and phosphorylation status of key signaling molecules (COX-2, IκB, NF-κB, p38, JNK, ERK, Akt).

-

Method: Cells are lysed, and total protein is quantified. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies specific to the target proteins (and their phosphorylated forms), followed by incubation with HRP-conjugated secondary antibodies. Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Objective: To measure the gene expression levels of pro-inflammatory mediators (e.g., COX-2, TNF-α, IL-1β).

-

Method: Total RNA is extracted from cells and reverse-transcribed into cDNA. qRT-PCR is performed using gene-specific primers and a fluorescent dye (e.g., SYBR Green). The relative expression of target genes is calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH) used for normalization.

Anticancer and Chemosensitization Targets

(+/-)-Hypophyllanthin exhibits direct cytotoxic effects against various cancer cell lines and, perhaps more significantly, can synergize with conventional chemotherapeutic agents to overcome drug resistance.

Direct Cytotoxicity and Target Pathways

Studies have reported the direct anticancer effects of hypophyllanthin against lung, hepatic, and gastric cancer cell lines. In doxorubicin-resistant breast cancer cells (MCF-7ADR), hypophyllanthin's activity is linked to the inhibition of the SIRT1/Akt signaling axis and the suppression of the N-cadherin/β-catenin pathway, which is involved in epithelial-mesenchymal transition (EMT), a key process in tumor invasion and metastasis.

Quantitative Data: Cytotoxicity and Synergy

Hypophyllanthin's efficacy has been quantified against several human cancer cell lines.

| Cell Line | Cancer Type | IC₅₀ Value (µM) | Notes | Reference |

| A549 | Lung Cancer | 0.228 | - | |

| SMMC-7721 | Hepatic Cancer | 0.181 | - | |

| MGC-803 | Gastric Cancer | >0.232 | - | |

| MCF-7 | Breast Cancer | 74.2 ± 1.5 | Naïve cells | |

| MCF-7ADR | Doxorubicin-Resistant Breast Cancer | >100 | Resistant cells | |

| MCF-7ADR + Doxorubicin | Doxorubicin-Resistant Breast Cancer | - | Markedly improved Doxorubicin's IC₅₀ from 17.0 µM to 9.5 µM |

Experimental Protocols

-

Objective: To measure the cytotoxic/antiproliferative effects of hypophyllanthin.

-

Method: Cancer cells (e.g., MCF-7, A549) are seeded in 96-well plates. After 24 hours, cells are treated with a range of concentrations of hypophyllanthin for 72 hours. For Sulforhodamine B (SRB) assay, cells are fixed, washed, and stained with SRB dye. For MTT assay, MTT reagent is added, and the resulting formazan crystals are dissolved. The absorbance is read on a microplate reader, and IC₅₀ values are calculated.

-

Objective: To determine the effect of hypophyllanthin on cell cycle progression.

-

Method: MCF-7ADR cells are treated with hypophyllanthin, doxorubicin, or a combination for 48 hours. Cells are then harvested, fixed in ethanol, and stained with a DNA-binding dye (e.g., Propidium Iodide). The DNA content of the cells is analyzed using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G₀/G₁, S, G₂/M, and sub-G₁ for apoptosis).

-

Objective: To analyze the effect of hypophyllanthin on key proteins in resistance and invasion pathways (e.g., SIRT1, p-Akt, N-cadherin, β-catenin, LC3-II).

-

Method: As described in section 1.3, using specific primary antibodies for the target proteins after treating MCF-7ADR cells with hypophyllanthin alone or in combination with doxorubicin for 48 hours.

Antiviral Targets (In Silico)

Computational studies have explored the potential of hypophyllanthin as an antiviral agent, particularly against SARS-CoV-2, the virus responsible for COVID-19.

Viral Protein Targets

In silico molecular docking studies predict that hypophyllanthin can bind to and potentially inhibit key SARS-CoV-2 proteins:

-

Spike Glycoprotein (PDB: 6LZG): This protein is crucial for the virus's entry into host cells.

-

Main Protease (Mpro) (PDB: 5R7Y): This enzyme is essential for viral replication and transcription.

Quantitative Data: Binding Affinity

The binding affinity of hypophyllanthin to these viral targets was found to be stronger than that of the native ligands in the simulation.

| Target Protein | Ligand | Rerank Score | Interpretation | Reference |

| Spike Glycoprotein (6LZG) | Native Ligand | Higher Value | Weaker Interaction | |

| Hypophyllanthin | Lower Value | Stronger Interaction | ||

| Main Protease (5R7Y) | Native Ligand | Higher Value | Weaker Interaction | |

| Hypophyllanthin | Lower Value | Stronger Interaction |

Experimental Protocol: In Silico Molecular Docking

-

Objective: To predict the binding affinity and interaction between hypophyllanthin and viral protein targets.

-

Method: The 3D structures of the target proteins (Spike Glycoprotein and Main Protease) are obtained from the Protein Data Bank. The 3D structure of hypophyllanthin is prepared. Molecular docking software, such as Molegro Virtual Docker, is used to simulate the binding of hypophyllanthin to the active sites of the proteins. The simulation calculates the binding energy, represented by a rerank score, which indicates the strength of the interaction. A lower score suggests a more stable and stronger binding.

Other Potential Therapeutic Targets

Hepatoprotective Activity

Extracts containing hypophyllanthin have shown hepatoprotective effects against toxins like tert-butyl hydroperoxide (t-BH) in HepG2 cells. While some studies attribute this activity to hypophyllanthin and phyllanthin, other research suggests that different compounds may also be responsible, as protective effects were observed in Phyllanthus extracts lacking these specific lignans.

Modulation of Vascular Tension

Hypophyllanthin can modulate vascular tension through endothelium-independent mechanisms. This involves the potential blockade of Ca²⁺ entry into vascular smooth muscle cells and inhibition of phenylephrine-mediated Ca²⁺ release from the sarcoplasmic reticulum. It has also been shown to directly and reversibly inhibit P-glycoprotein (P-gp), a key transporter involved in multidrug resistance, without affecting MRP2 activity.

Conclusion

(+/-)-Hypophyllanthin is a promising natural compound with multiple potential therapeutic targets. Its ability to modulate key signaling pathways in inflammation (NF-κB, MAPK, PI3K-Akt) and cancer (SIRT1/Akt) positions it as a strong candidate for development as an anti-inflammatory or anticancer chemosensitizing agent. Furthermore, in silico evidence points towards a potential antiviral role that warrants further investigation through bioassay studies. Future research should focus on in vivo animal models to evaluate the bioavailability, pharmacokinetics, and safety of hypophyllanthin to bridge the gap between these promising preclinical findings and potential clinical applications.

References

The Multifaceted Biological Activities of (+/-)-Hypophyllanthin: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+/-)-Hypophyllanthin, a lignan predominantly isolated from plants of the Phyllanthus genus, has garnered significant scientific interest for its diverse pharmacological properties.[1][2] Traditionally, Phyllanthus species have been utilized in various systems of medicine to treat a wide array of ailments, including inflammatory conditions, liver disorders, and infections.[1][3] Modern phytochemical and pharmacological studies have identified hypophyllanthin as one of the key bioactive constituents responsible for many of these therapeutic effects.[1] This technical guide provides an in-depth review of the biological activities of (+/-)-hypophyllanthin, with a focus on its anti-inflammatory, anticancer, hepatoprotective, and antiviral properties. The information is presented to aid researchers and professionals in drug discovery and development in understanding the therapeutic potential of this natural compound.

Anti-inflammatory Activity

(+/-)-Hypophyllanthin has demonstrated potent anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. In vitro studies have shown its ability to suppress the production of pro-inflammatory mediators in immune cells.

Quantitative Data

While specific IC50 values for the inhibition of individual inflammatory mediators by pure (+/-)-hypophyllanthin are not consistently reported across the literature, studies on extracts containing hypophyllanthin and related lignans demonstrate significant inhibitory activity. The focus of many studies has been on elucidating the mechanism of action rather than determining specific inhibitory concentrations.

| Activity | Model System | Key Findings | Reference |

| Inhibition of Pro-inflammatory Mediators | LPS-induced U937 macrophages | Significantly inhibited the protein and gene levels of COX-2, TNF-α, and IL-1β. | |

| Suppression of Inflammatory Enzymes | LPS-induced U937 macrophages | Suppressed the expression of cyclooxygenase-2 (COX-2). | |

| Attenuation of Airway Hyperresponsiveness | Ovalbumin-induced asthma in rats | Attenuated impaired lung function and chronic airway inflammation. |

Experimental Protocols

1.2.1. Cell Culture and Treatment for Anti-inflammatory Assays

-

Cell Line: Human macrophage cell lines (e.g., U937) are commonly used.

-

Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

-

Treatment: Cells are pre-treated with varying concentrations of (+/-)-hypophyllanthin for a specified period (e.g., 1 hour) before stimulation with an inflammatory agent like lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a further duration (e.g., 24 hours).

1.2.2. Western Blot Analysis for NF-κB, MAPK, and PI3K-Akt Signaling

-

Protein Extraction: Following treatment, cells are washed with ice-cold PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration is determined using a BCA protein assay kit.

-

Electrophoresis and Transfer: Equal amounts of protein (e.g., 20-40 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST and then incubated with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., NF-κB p65, IκBα, IKKα/β, ERK, JNK, p38, Akt).

-

Detection: After incubation with HRP-conjugated secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

1.2.3. Quantitative Real-Time PCR (qRT-PCR) for Pro-inflammatory Gene Expression

-

RNA Extraction: Total RNA is isolated from treated cells using a suitable kit (e.g., TRIzol reagent).

-

cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.

-

qPCR: The relative expression levels of target genes (e.g., COX-2, TNF-α, IL-1β) are quantified using a SYBR Green-based qPCR assay, with a housekeeping gene (e.g., GAPDH) as an internal control.

Signaling Pathways

(+/-)-Hypophyllanthin exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB, MAPK, and PI3K-Akt signaling pathways.

References

Unveiling (+/-)-Hypophyllanthin: A Technical Overview

For researchers, scientists, and professionals in drug development, a comprehensive understanding of promising bioactive compounds is paramount. (+/-)-Hypophyllanthin, a lignan predominantly found in plants of the Phyllanthus genus, has garnered significant attention for its diverse pharmacological activities. This technical guide provides an in-depth look at its core molecular properties, biological signaling pathways, and established experimental protocols for its analysis.

Core Molecular Data

A fundamental starting point for any chemical entity in drug discovery is its molecular identity. (+/-)-Hypophyllanthin's molecular formula and weight are well-established.

| Property | Value |

| Molecular Formula | C₂₄H₃₀O₇[1][2][3][4][5] |

| Molecular Weight | 430.5 g/mol |

| Alternate Molecular Weight | 430.49 g/mol |

Biological Signaling Pathways

Hypophyllanthin exerts its biological effects by modulating several key intracellular signaling pathways, primarily implicated in inflammation and cancer progression.

Anti-Inflammatory Pathways:

Hypophyllanthin has demonstrated potent anti-inflammatory effects by targeting major inflammatory signaling cascades. In cellular models, particularly in lipopolysaccharide (LPS)-induced macrophages, it has been shown to downregulate the expression of pro-inflammatory mediators like cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β). This is achieved through the inhibition of the following pathways:

-

NF-κB Pathway: Hypophyllanthin can suppress the degradation of IκB and the phosphorylation of IκB kinases (IKKα/β) and NF-κB, which are crucial steps in the activation of this pro-inflammatory transcription factor.

-

MAPK Pathway: It also inhibits the phosphorylation of key mitogen-activated protein kinases (MAPKs), including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38.

-

PI3K-Akt Pathway: The compound has been shown to interfere with the activation of the PI3K-Akt signaling pathway.

References

- 1. Frontiers | Pharmacological activities and mechanisms of action of hypophyllanthin: A review [frontiersin.org]

- 2. (+/-)-Hypophyllanthin | C24H30O7 | CID 71749431 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. frontiersin.org [frontiersin.org]

- 5. Hypophyllanthin | C24H30O7 | CID 182140 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

(+/-)-Hypophyllanthin extraction protocol from Phyllanthus amarus

An Application Note on the Extraction and Quantification of (+/-)-Hypophyllanthin from Phyllanthus amarus

Introduction

Phyllanthus amarus is a medicinal herb widely distributed in tropical and subtropical regions. It has a long history of use in traditional medicine for treating a variety of ailments, particularly those affecting the liver and kidneys. The therapeutic properties of P. amarus are attributed to its rich phytochemical composition, which includes lignans, flavonoids, and tannins. Among the most significant bioactive lignans are phyllanthin and (+/-)-hypophyllanthin. Hypophyllanthin, in particular, has garnered scientific interest for its potential hepatoprotective, antihyperuricemic, and neuroprotective activities. This application note provides detailed protocols for the extraction, isolation, and quantification of (+/-)-hypophyllanthin from P. amarus, intended for researchers, scientists, and professionals in drug development.

Experimental Protocols

Several methods have been established for the extraction and isolation of hypophyllanthin from P. amarus. The choice of method can influence the yield and purity of the final product. Below are detailed protocols for common extraction techniques.

Protocol 1: Soxhlet Extraction with Petroleum Ether

This method is suitable for obtaining a crude extract enriched with lignans.

-

Plant Material Preparation:

-

Soxhlet Extraction:

-

Accurately weigh 100 g of the powdered plant material and place it into a thimble.

-

Place the thimble inside a Soxhlet extractor.

-

Fill a round-bottom flask with petroleum ether (60-80°C boiling range).

-

Assemble the Soxhlet apparatus and heat the flask to the boiling point of the solvent.

-

Continue the extraction for a minimum of 6-8 hours or until the solvent in the siphon tube runs clear.[1]

-

-

Concentration:

-

After extraction, concentrate the petroleum ether extract under reduced pressure using a rotary evaporator to obtain a semi-solid crude extract.[1]

-

Protocol 2: Cold Maceration with Methanol

This method uses methanol at room temperature and is a simpler alternative to Soxhlet extraction.

-

Plant Material Preparation:

-

Prepare dried, powdered P. amarus leaves as described in Protocol 1.

-

-

Maceration:

-

Weigh 100 g of the powdered leaves and place it in a large Erlenmeyer flask.

-

Add 1 L of methanol to the flask.

-

Seal the flask and keep it at room temperature (25 ± 5 °C) for 10 hours, with occasional shaking.[3]

-

After 10 hours, decant the methanol extract.

-

Repeat the extraction process two more times with fresh methanol.

-

-

Concentration:

-

Combine all the methanol extracts and filter them through Whatman No. 1 filter paper.

-

Evaporate the solvent from the combined extract under reduced pressure to yield the crude methanolic extract.

-

Protocol 3: Isolation and Purification of Hypophyllanthin

This protocol describes the purification of hypophyllanthin from the crude extract using column chromatography.

-

Preparation of Crude Extract for Chromatography:

-

Dissolve the crude extract obtained from either Protocol 1 or 2 in a minimal amount of the initial mobile phase for column chromatography.

-

-

Silica Gel Column Chromatography:

-

Prepare a silica gel (60-120 mesh) column using a suitable solvent system. A common mobile phase for separating lignans is a gradient of hexane and ethyl acetate.

-

Carefully load the dissolved crude extract onto the top of the silica gel column.

-

Elute the column with the chosen solvent system, gradually increasing the polarity.

-

Collect fractions of the eluate and monitor them using Thin Layer Chromatography (TLC) to identify the fractions containing hypophyllanthin.

-

-

Crystallization:

-

Combine the fractions rich in hypophyllanthin and concentrate them under reduced pressure.

-

Crystallize the isolated hypophyllanthin from alcohol to obtain pure prisms of the compound.

-

Quantitative Data Summary

The yield of hypophyllanthin can vary depending on the geographical origin of the plant, the extraction method, and the analytical technique used for quantification. The following table summarizes quantitative data from various studies.

| Plant Part | Extraction Solvent | Analytical Method | Hypophyllanthin Content | Reference |

| Dried Leaves | Petroleum Ether | Not Specified | 0.05% of crude extract | |

| Whole Plant | Methanolic KOH | HPLC | 0.1% - 0.28% w/w | |

| Dried Leaves | Methanol | HPTLC | High concentration | |

| Not Specified | Ethyl Acetate Fraction | HPLC | 29.40 mg/g | |

| Whole Plant | 80% Ethanol | HPLC | 108.11 µg/mL | |

| Whole Plant | Methanol | GC-MS | ~0.06% m/m | |

| Aerial Parts | Methanol | Fractionation | 2.35% - 3.21% |

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the extraction and isolation of hypophyllanthin from Phyllanthus amarus.

Caption: Workflow for hypophyllanthin extraction.

References

Application Notes and Protocols for Microwave-Assisted Extraction of (+/-)-Hypophyllanthin

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the efficient extraction of (+/-)-Hypophyllanthin from Phyllanthus species using Microwave-Assisted Extraction (MAE). This technique offers a rapid and effective alternative to conventional extraction methods.

Introduction

(+/-)-Hypophyllanthin is a lignan found in plants of the Phyllanthus genus, which is known for a variety of medicinal properties. Efficient extraction of this bioactive compound is crucial for research and pharmaceutical development. Microwave-Assisted Extraction (MAE) is a modern technique that utilizes microwave energy to heat the solvent and plant matrix, thereby accelerating the extraction process. This method can lead to higher yields in shorter times with reduced solvent consumption compared to traditional methods like Soxhlet and maceration.[1][2][3][4]

Mechanism of Microwave-Assisted Extraction

MAE enhances the extraction process through the direct interaction of microwaves with the solvent and the moisture present within the plant cells. This interaction generates localized heating, leading to the expansion and rupture of cell walls, which in turn facilitates the release of intracellular contents into the surrounding solvent.

Caption: Mechanism of Microwave-Assisted Extraction at the cellular level.

Comparative Extraction Data

The efficiency of MAE for extracting lignans from Phyllanthus species has been compared with conventional methods. The following tables summarize the quantitative data from various studies.

Table 1: Comparison of Extraction Methods for Lignans from Phyllanthus niruri [5]

| Extraction Method | Solvent | Extract Yield (% w/w) | Phyllanthin Content (mg/g of extract) |

| Microwave-Assisted Extraction (MAE) | 80% Methanol | 8.13 | 21.2 ± 1.30 |

| Soxhlet | Hexane | 0.82 | 36.2 ± 2.6 |

| Soxhlet | Dichloromethane | 1.12 | 11.7 ± 1.68 |

| Soxhlet | Acetone | 3.40 | 11.7 ± 1.10 |

| Maceration | Methanol | 3.6 | 3.1 |

| Boiling Water | Water | 18.10 | 0.33 ± 0.10 |

Table 2: Phyllanthin and Hypophyllanthin Content in Phyllanthus amarus Extracts

| Extraction/Fractionation Method | Solvent System | Hypophyllanthin Content | Phyllanthin Content |

| Column Chromatography of Methanol Extract | Not specified | 2.35% - 3.21% of extract | Not specified |

| Ethyl Acetate Fraction | Ethyl Acetate | 29.40 mg/g | 56.60 mg/g |

| 80% Ethanol Extract (HPLC analysis) | 80% Ethanol | 108.11 µg/mL | 99.49 µg/mL |

Experimental Protocol: Microwave-Assisted Extraction of (+/-)-Hypophyllanthin

This protocol is a synthesized methodology based on established procedures for the MAE of lignans from Phyllanthus species.

1. Plant Material Preparation:

-

Collect fresh, healthy aerial parts of the Phyllanthus species (e.g., P. amarus or P. niruri).

-

Wash the plant material thoroughly with distilled water to remove any dirt and debris.

-

Shade dry the plant material at room temperature until it is brittle.

-

Grind the dried plant material into a coarse powder using a mechanical grinder.

-

Sieve the powder to obtain a uniform particle size.

2. Microwave-Assisted Extraction Procedure:

Caption: Workflow for Microwave-Assisted Extraction of (+/-)-Hypophyllanthin.

-

Apparatus: A laboratory microwave extraction system.

-

Solvent: 80% Methanol in water (v/v) is a commonly used and effective solvent. Other solvents like ethanol can also be used.

-

Sample to Solvent Ratio: A ratio of 1:10 to 1:25 (g/mL) is recommended. For example, use 10 g of powdered plant material with 150 mL of solvent.

-

Microwave Parameters:

-

Microwave Power: Set the power in the range of 400-800 W. A power of 600 W is a good starting point.

-

Extraction Time: A short extraction time of 2 to 5 minutes is generally sufficient.

-

Temperature: Control the temperature to not exceed the boiling point of the solvent to prevent degradation of thermolabile compounds. A temperature of around 60°C can be optimal.

-

-

Procedure:

-

Place the weighed powdered plant material into the microwave extraction vessel.

-

Add the appropriate volume of the extraction solvent.

-

Secure the vessel in the microwave extractor.

-

Apply the set microwave power, time, and temperature parameters.

-

After the extraction is complete, allow the vessel to cool down to room temperature.

-

Filter the extract through Whatman No. 1 filter paper to separate the plant residue.

-

The extraction can be repeated on the residue to ensure complete recovery of the compounds.

-

3. Post-Extraction Processing:

-

Combine the filtrates from all extraction cycles.

-

Concentrate the extract using a rotary evaporator under reduced pressure to remove the solvent.

-

Dry the resulting crude extract in a vacuum oven to obtain a solid residue.

4. Quantification of (+/-)-Hypophyllanthin:

-

The amount of (+/-)-Hypophyllanthin in the extract can be quantified using High-Performance Liquid Chromatography (HPLC) or High-Performance Thin-Layer Chromatography (HPTLC).

-

HPTLC Method Example:

-

Stationary Phase: Silica gel 60 F254 HPTLC plates.

-

Mobile Phase: Hexane:Acetone:Ethyl acetate (74:12:8, v/v/v).

-

Detection: After development, plates are dried and sprayed with a vanillin-sulfuric acid reagent, followed by heating at 110°C for 25 minutes.

-

Quantification: Densitometric scanning at 580 nm.

-

Conclusion

Microwave-Assisted Extraction is a powerful and efficient technique for the extraction of (+/-)-Hypophyllanthin from Phyllanthus species. It offers significant advantages in terms of reduced extraction time and solvent consumption while providing high extraction yields. The protocols and data presented in these application notes provide a solid foundation for researchers and scientists to develop and optimize their extraction processes for this valuable bioactive compound.

References

- 1. rroij.com [rroij.com]

- 2. Comparison of microwave-assisted techniques for the extraction of antioxidants from Citrus paradisi Macf. biowastes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Optimizing Conditions for Microwave-Assisted Extraction of Polyphenolic Content and Antioxidant Activity of Barleria lupulina Lindl - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preparation of Lignan-Rich Extract from the Aerial Parts of Phyllanthus niruri Using Nonconventional Methods - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Enzymatic Extraction of Lignans like (+/-)-Hypophyllanthin

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the enzymatic extraction of lignans, with a specific focus on (+/-)-Hypophyllanthin from plant sources, particularly from the Phyllanthus species.

Introduction

Lignans are a class of polyphenolic compounds found in plants, many of which, like (+/-)-Hypophyllanthin, exhibit significant biological activities, including anti-inflammatory, antiviral, and anticancer properties. Traditional solvent-based extraction methods for these compounds often suffer from low yields and the use of harsh organic solvents. Enzyme-assisted extraction (EAE) presents a green and efficient alternative by utilizing enzymes to break down the plant cell wall, thereby facilitating the release of intracellular bioactive compounds under mild conditions. This approach can lead to higher extraction yields and reduced environmental impact.[1][2][3]

This application note details a proven enzymatic method for extracting lignans from Phyllanthus niruri, provides comparative data against conventional methods, and outlines the downstream processing for purification. Additionally, it visualizes the extraction workflow and the known anti-inflammatory signaling pathway of hypophyllanthin.

Quantitative Data Summary

The following tables summarize the quantitative data from studies comparing enzyme-assisted extraction with conventional solvent extraction methods for lignans from Phyllanthus niruri.

Table 1: Comparison of Extraction Yield and Lignan Content

| Extraction Method | Solvent(s) | Extract Yield (% w/w) | Phyllanthin Content (mg/g of extract) | Total Lignans (mg/g of extract) | Reference |

| Enzyme-Assisted Extraction (EAE) | n-Hexane & Acetone | 13.92% | 25.9 | 85.87 | [4] |

| Soxhlet | Hexane | 0.82% | 36.2 | Not Reported | [4] |

| Soxhlet | Dichloromethane | 1.12% | 11.7 | Not Reported | |

| Soxhlet | Acetone | 3.40% | 11.7 | Not Reported | |

| Maceration | Methanol | 3.60% | 3.1 | Not Reported | |

| Boiling Water | Water | 18.10% | 0.33 | Trace Amount |

Note: The EAE method, while having a slightly lower phyllanthin concentration in the extract compared to hexane Soxhlet extraction, provides a significantly higher overall yield of the extract, leading to a greater total amount of extracted lignans.

Experimental Protocols

This section provides a detailed protocol for the enzyme-assisted extraction of lignans from the aerial parts of Phyllanthus niruri.

Protocol 1: Enzyme-Assisted Extraction (EAE) of Lignans

1. Materials and Reagents:

-

Dried, powdered aerial parts of Phyllanthus niruri.

-

Cellulase from Aspergillus niger (activity ≥ 0.3 units/mg).

-

Protease (e.g., from Bacillus sp.) (activity suitable for plant cell wall degradation).

-

0.05 M Sodium Citrate Buffer (pH 4.8).

-

0.1 M Tris-HCl Buffer (pH 8.0).

-

n-Hexane.

-

Acetone.

-

Shaking incubator or water bath.

-

Centrifuge.

-

Rotary evaporator.

2. Buffer Preparation:

-

0.05 M Sodium Citrate Buffer (pH 4.8): Dissolve 10.5 g of citric acid monohydrate in 800 mL of deionized water. Adjust the pH to 4.8 using a 1 M NaOH solution. Bring the final volume to 1 L with deionized water.

-

0.1 M Tris-HCl Buffer (pH 8.0): Dissolve 12.11 g of Tris base in 800 mL of deionized water. Adjust the pH to 8.0 by adding concentrated HCl. Bring the final volume to 1 L with deionized water.

3. Enzymatic Digestion Procedure:

-

Weigh 10 g of the dried, powdered plant material.

-

Step 1: Cellulase Treatment.

-

Suspend the plant material in 150 mL of 0.05 M Sodium Citrate Buffer (pH 4.8) in a suitable flask. This corresponds to a solid-to-liquid ratio of 1:15 (w/v).

-

Add cellulase to the suspension to achieve a final concentration of 9 U/g of plant material.

-

Incubate the mixture at 50°C for 12 hours with continuous agitation.

-

-

Step 2: Protease Treatment.

-

After the cellulase treatment, adjust the pH of the slurry to 8.0 using the 0.1 M Tris-HCl buffer.

-

Add protease to the slurry to achieve a final concentration of 4 U/g of plant material.

-

Continue the incubation at 50°C for an additional 60 hours (for a total of 72 hours) with continuous agitation.

-

-

Enzyme Inactivation: After 72 hours, heat the mixture to 90-100°C for 10 minutes to denature and inactivate the enzymes.

-

Allow the mixture to cool to room temperature.

4. Lignan Extraction from Digested Material:

-

Filter the enzyme-treated slurry. The liquid portion is the aqueous extract.

-

Extraction of Aqueous Phase:

-

Transfer the aqueous extract to a separatory funnel.

-

Perform a liquid-liquid extraction with n-hexane three times (3 x 100 mL).

-

Combine the n-hexane fractions and concentrate under reduced pressure using a rotary evaporator to obtain the n-hexane extract.

-

-

Extraction of Solid Residue (Marc):

-

Dry the solid residue from the filtration step.

-

Macerate the dried marc with acetone (3 x 150 mL) for 24 hours.

-

Filter the acetone extracts, combine them, and concentrate under reduced pressure using a rotary evaporator to obtain the acetone extract.

-

-

The n-hexane and acetone extracts can be analyzed separately or combined for further purification. The study by Rafi et al. (2020) indicates that both fractions contain a significant amount of lignans.

Protocol 2: Purification of (+/-)-Hypophyllanthin by Column Chromatography

1. Materials and Reagents:

-

Combined lignan-rich extract from Protocol 1.

-

Silica gel (60-120 mesh) for column chromatography.

-

n-Hexane (HPLC grade).

-

Ethyl acetate (HPLC grade).

-

Glass column.

-

Fraction collector (optional).

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254).

-

HPLC system for purity analysis.

2. Column Chromatography Procedure:

-

Column Packing: Prepare a slurry of silica gel in n-hexane and carefully pack it into a glass column. Allow the silica gel to settle, ensuring no air bubbles are trapped.

-

Sample Loading: Dissolve the dried lignan extract in a minimal amount of n-hexane or the initial mobile phase. Adsorb this onto a small amount of silica gel, dry it, and carefully load it onto the top of the packed column.

-

Elution: Elute the column with a gradient of increasing polarity. Start with 100% n-hexane and gradually increase the proportion of ethyl acetate. A suggested gradient is as follows:

-

100% n-Hexane

-

n-Hexane:Ethyl Acetate (98:2)

-

n-Hexane:Ethyl Acetate (95:5)

-

n-Hexane:Ethyl Acetate (90:10)

-

n-Hexane:Ethyl Acetate (80:20)

-

Continue increasing the ethyl acetate concentration as needed.

-

-

Fraction Collection: Collect fractions of a fixed volume (e.g., 20 mL) throughout the elution process.

-

Monitoring by TLC: Monitor the collected fractions by TLC to identify those containing hypophyllanthin. A suitable developing solvent system for TLC is n-hexane:acetone:1,4-dioxane (9:1:0.5 by volume). Visualize the spots under UV light (254 nm).

-

Isolation and Purity Check: Combine the fractions that show a pure spot corresponding to a (+/-)-Hypophyllanthin standard. Evaporate the solvent to obtain the purified compound. Confirm the purity using HPLC.

Visualizations

Enzymatic Extraction Workflow

The following diagram illustrates the workflow for the enzyme-assisted extraction and subsequent purification of lignans.

Caption: Workflow for Enzyme-Assisted Extraction and Purification of (+/-)-Hypophyllanthin.

Signaling Pathway of (+/-)-Hypophyllanthin

This diagram illustrates the inhibitory effect of (+/-)-Hypophyllanthin on key inflammatory signaling pathways. Hypophyllanthin has been shown to suppress the phosphorylation of crucial kinases in the NF-κB, MAPK, and PI3K-Akt pathways, leading to a reduction in the expression of pro-inflammatory mediators.

Caption: Inhibitory Mechanism of (+/-)-Hypophyllanthin on Inflammatory Signaling Pathways.

Conclusion

Enzyme-assisted extraction is a highly effective and sustainable method for obtaining lignans like (+/-)-Hypophyllanthin from Phyllanthus species. The protocol provided herein, utilizing a sequential treatment with cellulase and protease, demonstrates a significant improvement in total extract yield compared to conventional methods, facilitating a greater overall recovery of valuable bioactive compounds. The detailed protocols and workflow diagrams serve as a practical guide for researchers in natural product chemistry and drug development to implement this advanced extraction technique. Furthermore, understanding the molecular mechanism of (+/-)-Hypophyllanthin's anti-inflammatory action, as depicted in the signaling pathway diagram, is crucial for its development as a potential therapeutic agent.

References

- 1. scribd.com [scribd.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Anti-Inflammatory Effects of Hypophyllanthin and Niranthin Through Downregulation of NF-κB/MAPKs/PI3K-Akt Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phyllanthin and hypophyllanthin inhibit function of P-gp but not MRP2 in Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantification of (+/-)-Hypophyllanthin in Plant Extracts by Gas Chromatography-Mass Spectrometry (GC-MS)

Abstract

This application note details a robust and validated method for the quantitative analysis of (+/-)-hypophyllanthin in various plant extracts, particularly from the Phyllanthus species, using Gas Chromatography-Mass Spectrometry (GC-MS). The described protocol provides a comprehensive workflow, from sample preparation to data analysis, suitable for researchers, scientists, and professionals in drug development and natural product chemistry. The methodology demonstrates high sensitivity and specificity, making it ideal for the quality control and standardization of herbal extracts containing hypophyllanthin.

Introduction

(+/-)-Hypophyllanthin is a lignan found in several species of the plant genus Phyllanthus, commonly known as "stonebreaker" plants.[1] These plants have a long history of use in traditional medicine for treating a variety of ailments, including kidney stones, diabetes, and hepatitis. Hypophyllanthin, along with other lignans like phyllanthin, is believed to contribute significantly to the therapeutic effects of these plants, exhibiting activities such as antihyperuricemic effects.[1] Accurate and reliable quantification of hypophyllanthin is therefore crucial for the quality assessment of raw plant materials and finished herbal products.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. This method offers high resolution and sensitivity, and the mass spectrometric detection provides structural information, ensuring precise identification of the target analyte. This application note presents a detailed protocol for the GC-MS analysis of hypophyllanthin in plant extracts.

Experimental Workflow

The overall experimental workflow for the GC-MS analysis of (+/-)-hypophyllanthin is depicted below.

References

Application Notes and Protocols for HPTLC Separation of (+/-)-Hypophyllanthin and Phyllanthin

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the High-Performance Thin-Layer Chromatography (HPTLC) method for the separation and quantification of the diastereomers (+/-)-Hypophyllanthin and Phyllanthin, key lignans found in Phyllanthus species.

Introduction

Phyllanthin and hypophyllanthin are bioactive lignans predominantly found in plants of the Phyllanthus genus, which are widely used in traditional medicine for treating liver ailments.[1][2] The accurate separation and quantification of these compounds are crucial for the quality control and standardization of herbal formulations. High-Performance Thin-Layer Chromatography (HPTLC) offers a simple, rapid, and cost-effective alternative to HPLC for the analysis of these lignans.[1][2][3] This method allows for the simultaneous processing of multiple samples, making it suitable for high-throughput screening.

Experimental Protocols

This section details the materials and step-by-step procedures for the HPTLC analysis of hypophyllanthin and phyllanthin.

Materials and Reagents

-

Standards: Reference standards of (+/-)-Hypophyllanthin and Phyllanthin (purity ≥98%)

-

Solvents: Methanol (HPLC grade), Hexane (analytical grade), Ethyl Acetate (analytical grade), Acetone (analytical grade)

-

Stationary Phase: Pre-coated Silica Gel 60 F254 HPTLC plates (20 x 10 cm, 0.2 mm thickness)

-

Derivatization Reagent: Vanillin-Sulfuric Acid reagent (1g vanillin in 100 mL of 5:95 v/v concentrated sulfuric acid:ethanol) or 10% Sulfuric Acid in ethanol.

Equipment

-

HPTLC applicator (e.g., CAMAG Linomat 5)

-

HPTLC developing chamber (e.g., CAMAG Twin Trough Chamber)

-

HPTLC scanner (e.g., CAMAG TLC Scanner 3)

-

Hot air oven

-

Syringes for sample application

-

Standard laboratory glassware

Preparation of Standard Solutions

-

Stock Solution (1 mg/mL): Accurately weigh 10 mg of each reference standard (Hypophyllanthin and Phyllanthin) and dissolve in 10 mL of methanol in separate volumetric flasks.

-

Working Standard Solutions: From the stock solutions, prepare a series of working standard solutions by diluting with methanol to achieve a concentration range suitable for calibration (e.g., 10, 20, 50, 100, 200 µg/mL).

Preparation of Sample Solutions (from Phyllanthus plant material)

-

Extraction: Accurately weigh 1 g of the dried and powdered plant material. Extract with 10 mL of methanol three times (3 x 10 mL), with each extraction lasting for 10 hours at room temperature.

-

Filtration and Concentration: Combine the methanolic extracts and filter through a suitable filter paper. Evaporate the filtrate to dryness under reduced pressure.

-

Final Preparation: Reconstitute the dried extract in 1 mL of methanol. Filter the solution through a 0.45 µm syringe filter before application.

Chromatographic Procedure

-

Plate Activation: Activate the HPTLC plates by heating at 110°C for 30 minutes in a hot air oven.

-

Sample Application: Apply the standard and sample solutions as 8 mm bands onto the activated HPTLC plate, 10 mm from the bottom edge, using the HPTLC applicator.

-

Mobile Phase Preparation: Prepare the mobile phase by mixing the solvents in the desired ratio. Two effective mobile phases are:

-

Mobile Phase A: Hexane:Acetone:Ethyl Acetate (74:12:8, v/v/v)

-

Mobile Phase B: Hexane:Ethyl Acetate (2:1, v/v)

-

-

Development: Place the HPTLC plate in the developing chamber previously saturated with the mobile phase vapor for about 20 minutes. Develop the plate up to a distance of 8 cm.

-

Drying: After development, remove the plate from the chamber and dry it in a stream of warm air.

Detection and Quantification

-

Derivatization: Evenly spray the dried plate with the Vanillin-Sulfuric Acid reagent or 10% Sulfuric Acid in ethanol.

-

Color Development: Heat the derivatized plate at 110°C for 5-10 minutes to develop the colored spots. Hypophyllanthin and Phyllanthin typically appear as distinct colored bands.

-

Densitometric Scanning: Scan the plate using an HPTLC scanner in absorbance mode at the wavelength of maximum absorbance for the derivatized spots (e.g., 580 nm for Vanillin-Sulfuric Acid reagent or 200 nm for 10% Sulfuric Acid).

-

Quantification: Quantify the amount of hypophyllanthin and phyllanthin in the samples by comparing the peak areas from the sample tracks with the calibration curve generated from the standard tracks.

HPTLC Method Parameters and Performance Data

The following tables summarize the key parameters and performance data for the HPTLC separation of hypophyllanthin and phyllanthin based on published methods.

| Parameter | Method 1 | Method 2 |

| Stationary Phase | HPTLC Silica Gel 60 F254 | HPTLC Silica Gel 60 F254 |

| Mobile Phase | Hexane:Acetone:Ethyl Acetate (74:12:8) | Hexane:Ethyl Acetate (2:1) |

| Derivatization Reagent | Vanillin in H₂SO₄/Ethanol | 10% H₂SO₄ in Ethanol |

| Detection Wavelength | 580 nm | 200 nm |

| Rf (Phyllanthin) | ~0.24 | ~0.24 |

| Rf (Hypophyllanthin) | ~0.29 | Not specified |

| Recovery (Phyllanthin) | 98.7% | Not specified |

| Recovery (Hypophyllanthin) | 97.3% | Not specified |

| LOD (Phyllanthin) | Not specified | 60 ng/spot |

| LOQ (Phyllanthin) | Not specified | 120 ng/spot |

| LOD (Hypophyllanthin) | 0.18 µg/mL | Not specified |

| LOQ (Hypophyllanthin) | 0.59 µg/mL | Not specified |

LOD: Limit of Detection, LOQ: Limit of Quantification, Rf: Retardation factor

Visualizations

Experimental Workflow for HPTLC Analysis

The following diagram illustrates the complete workflow for the HPTLC analysis of hypophyllanthin and phyllanthin.

Caption: HPTLC analysis workflow for hypophyllanthin and phyllanthin.

Logical Relationship of Method Components

The following diagram illustrates the logical relationship between the key components of the HPTLC method.

Caption: Key components and their relationship in the HPTLC method.

References

Application Notes: (+/-)-Hypophyllanthin in Cancer Cell Line Cytotoxicity Assays

Introduction

(+/-)-Hypophyllanthin is a lignan compound predominantly found in plants of the Phyllanthus genus.[1] It has been investigated for a variety of pharmacological activities, including anti-inflammatory, hepatoprotective, and anti-tumor properties.[1][2] In cancer research, Hypophyllanthin has demonstrated cytotoxic effects against various cancer cell lines and has been shown to synergize with existing chemotherapeutic agents like doxorubicin, particularly in resistant cell lines.[3][4] These notes provide a summary of its cytotoxic activity, detailed protocols for assessing its effects, and an overview of its molecular mechanism of action.

Quantitative Data: Cytotoxicity of (+/-)-Hypophyllanthin

The cytotoxic activity of (+/-)-Hypophyllanthin is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cancer cell population. The IC50 values for Hypophyllanthin have been determined in several breast and cervical cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Assay Duration | Assay Type |

| MCF-7 | Breast (Estrogen Receptor +) | 74.2 ± 1.5 | 72 hours | SRB |

| MCF-7 | Breast (Estrogen Receptor +) | ~81.7 | Not Specified | MTT |

| MCF-7ADR | Breast (Adriamycin-Resistant) | 58.7 ± 1.2 | 72 hours | SRB |

| MDA-MB-231 | Breast (Triple-Negative) | ~89.9 | Not Specified | MTT |

| HeLa | Cervical | Active** | Not Specified | MTT |

*Calculated from IC50 values reported in µg/mL using a molecular weight of 430.5 g/mol for Hypophyllanthin. **Hypophyllanthin was found to have a strong anticancer effect on HeLa cells, but a specific IC50 value was not provided in the available literature.

Experimental Protocols

A common method to determine the cytotoxicity of a compound like Hypophyllanthin is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol: MTT Cytotoxicity Assay

1. Reagent and Material Preparation

-

Cell Culture Medium: Appropriate for the cancer cell line being tested (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

(+/-)-Hypophyllanthin Stock Solution: Prepare a high-concentration stock solution (e.g., 10-100 mM) in Dimethyl Sulfoxide (DMSO). Store at -20°C.

-